molecular formula C5H3N5O2 B560701 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 108800-64-2

7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No.: B560701
CAS No.: 108800-64-2
M. Wt: 165.112
InChI Key: JXHMQXLZGIONMK-UHFFFAOYSA-N
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Description

7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a nitro group attached at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3,5-dibromopyridine with sodium nitrite in the presence of acetic acid, followed by cyclization to form the triazole ring . Another method involves the use of isoamyl nitrite in dimethylformamide (DMF) to achieve the desired cyclization .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological targets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine is unique due to the presence of the nitro group at the 7th position, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets .

Properties

IUPAC Name

7-nitro-2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O2/c11-10(12)4-2-6-1-3-5(4)8-9-7-3/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHMQXLZGIONMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main finding of the research paper regarding 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine?

A1: The research paper [] focuses on the unexpected formation of 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives, which could include this compound, during the nitration of substituted 3,4-diaminopyridines. The study highlights a specific reaction pathway where cyclization occurs instead of the anticipated nitration at the 5-position of the pyridine ring. This finding is significant as it reveals a novel synthetic route to these triazolopyridine derivatives.

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